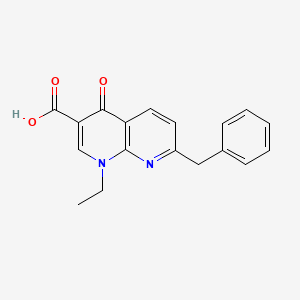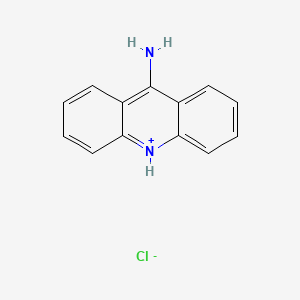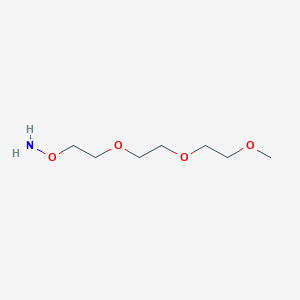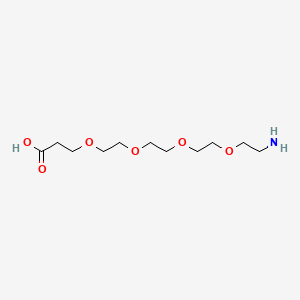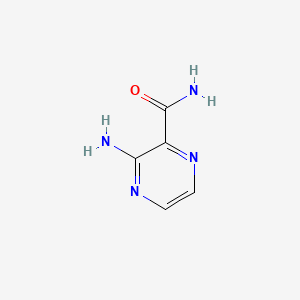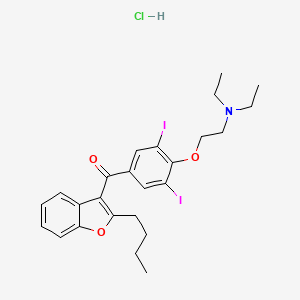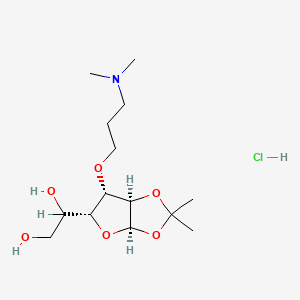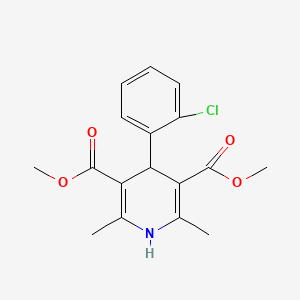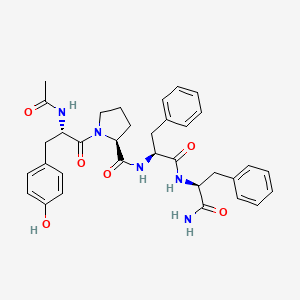
Acetil tetrapéptido-15
Descripción general
Descripción
El acetil tetrapéptido-15 es un péptido sintético que se utiliza principalmente en cosméticos para pieles sensibles. Se deriva de la endomorfina-2, un agonista del receptor μ-opioide humano con efectos antinociceptivos selectivos. Este compuesto es conocido por su capacidad de reducir la hiperreactividad de la piel, produciendo dolor inflamatorio, crónico y neuropático al aumentar el umbral de excitabilidad neuronal en los receptores μ-opioides a través de una vía similar a la de la endorfina .
Aplicaciones Científicas De Investigación
El acetil tetrapéptido-15 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Se investiga su papel en la modulación de la excitabilidad neuronal y la reducción de la inflamación.
Medicina: Se explora su potencial para tratar afecciones asociadas con el dolor crónico y la inflamación.
Industria: Se utiliza ampliamente en formulaciones cosméticas para pieles sensibles, donde actúa como agente calmante
Mecanismo De Acción
El acetil tetrapéptido-15 ejerce sus efectos uniéndose a los receptores μ-opioides en las terminaciones nerviosas. Imita la endomorfina-2, repitiendo parte de su secuencia (Tyr-Pro-Phe-Phe-NH2). Esta unión aumenta el umbral de excitabilidad neuronal, reduciendo la liberación de neuromediadores proinflamatorios como el péptido relacionado con el gen de la calcitonina (CGRP). Como resultado, disminuye la respuesta de los nervios sensoriales a los estímulos externos, haciendo que la piel sea menos reactiva a diferentes sensaciones .
Compuestos similares:
Acetil tetrapéptido-9: Estimula la síntesis de colágeno tipo I y lumicano.
Acetil tetrapéptido-11: Estimula el crecimiento de células queratinocíticas y la síntesis de sindecan-1.
Singularidad: El this compound es único en su capacidad de dirigirse a la piel neuro-sensible y reducir la respuesta nerviosa a los estímulos externos. Es particularmente eficaz para aumentar el umbral de tolerancia de la piel, lo que lo convierte en un ingrediente valioso en formulaciones cosméticas para pieles sensibles .
Análisis Bioquímico
Biochemical Properties
Acetyl tetrapeptide-15 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the μ-opioid receptor on nerve endings. By mimicking endomorphin-2, acetyl tetrapeptide-15 binds to this receptor, which leads to a reduction in the release of pro-inflammatory neuromediators such as calcitonin gene-related peptide (CGRP). This interaction helps in lowering the response of sensory nerves to external stimuli, thereby reducing sensations of pain and discomfort .
Cellular Effects
Acetyl tetrapeptide-15 exerts several effects on different types of cells and cellular processes. In skin cells, it increases the tolerance threshold, making the skin less reactive to various stimuli. This peptide limits the release of pro-inflammatory neuromediators and lowers the response of sensory nerves, which is particularly beneficial for individuals with sensitive skin. By binding to the μ-opioid receptor, acetyl tetrapeptide-15 reduces sensations of pain and discomfort, thereby enhancing the overall comfort of the skin .
Molecular Mechanism
The molecular mechanism of acetyl tetrapeptide-15 involves its binding to the μ-opioid receptor on nerve endings. This binding mimics the action of endomorphin-2, a natural peptide that reduces pain sensations. By repeating a part of the endomorphin-2 sequence (tyrosine-proline-phenylalanine-phenylalanine-NH2), acetyl tetrapeptide-15 effectively limits the release of pro-inflammatory neuromediators such as CGRP. This reduction in neuromediator release leads to a decreased response of sensory nerves to external stimuli, thereby reducing pain and discomfort .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetyl tetrapeptide-15 have been observed to change over time. Studies have shown that this peptide remains stable under various conditions, maintaining its efficacy in reducing nerve response and discomfort. Long-term studies have indicated that acetyl tetrapeptide-15 continues to provide benefits without significant degradation, making it a reliable ingredient in skincare formulations for sensitive skin .
Dosage Effects in Animal Models
The effects of acetyl tetrapeptide-15 vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the peptide effectively reduces pain and discomfort without causing adverse effects. At higher dosages, there may be a threshold beyond which toxic or adverse effects could occur. It is essential to determine the optimal dosage to maximize the benefits while minimizing any potential risks .
Metabolic Pathways
Acetyl tetrapeptide-15 is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. One of the key pathways includes its interaction with the μ-opioid receptor, which plays a crucial role in modulating pain and discomfort. The peptide’s ability to limit the release of pro-inflammatory neuromediators further highlights its involvement in metabolic processes that regulate sensory nerve responses .
Transport and Distribution
Within cells and tissues, acetyl tetrapeptide-15 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to nerve endings, where it can exert its effects on the μ-opioid receptor. The peptide’s distribution within the skin ensures that it reaches the target sites effectively, providing the desired soothing and pain-relieving effects .
Subcellular Localization
Acetyl tetrapeptide-15 is primarily localized at nerve endings, where it interacts with the μ-opioid receptor. This subcellular localization is crucial for its activity, as it allows the peptide to effectively reduce the release of pro-inflammatory neuromediators and lower the response of sensory nerves to external stimuli. The targeting signals and post-translational modifications of acetyl tetrapeptide-15 ensure its proper localization and function within the cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El acetil tetrapéptido-15 se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método que se utiliza comúnmente para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:
Carga de la resina: El primer aminoácido se une a la resina.
Desprotección: Se elimina el grupo protector del aminoácido.
Acoplamiento: El siguiente aminoácido se activa y se acopla a la cadena peptídica creciente.
Repetición: Los pasos 2 y 3 se repiten hasta que se obtiene la secuencia peptídica deseada.
Métodos de producción industrial: En entornos industriales, la producción de this compound sigue principios similares pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .
Análisis De Reacciones Químicas
Tipos de reacciones: El acetil tetrapéptido-15 experimenta principalmente reacciones de formación y hidrólisis de enlaces peptídicos. Es relativamente estable y no se oxida ni se reduce fácilmente en condiciones normales.
Reactivos y condiciones comunes:
Formación de enlaces peptídicos: Se utilizan comúnmente reactivos como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt).
Hidrólisis: Las condiciones ácidas o básicas pueden inducir la hidrólisis de los enlaces peptídicos.
Productos principales: Los productos principales que se forman a partir de estas reacciones son los aminoácidos individuales o los fragmentos peptídicos más cortos .
Comparación Con Compuestos Similares
Acetyl tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.
Acetyl tetrapeptide-11: Stimulates keratinocyte cell growth and syndecan-1 synthesis.
Uniqueness: Acetyl tetrapeptide-15 is unique in its ability to target neuro-sensitive skin and reduce the nerve response to external stimuli. It is particularly effective in increasing the skin’s tolerance threshold, making it a valuable ingredient in cosmetic formulations for sensitive skin .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXFOBDOGHFWOC-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928007-64-1 | |
| Record name | Acetyl tetrapeptide-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928007641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYL TETRAPEPTIDE-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K389LE0MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



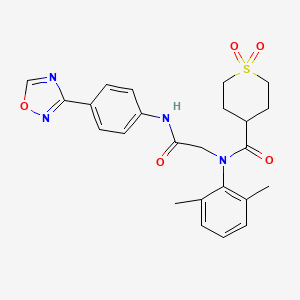
![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)
